1-(benzo[d][1,3]dioxol-5-yl)-3-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)urea
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Description
1-(benzo[d][1,3]dioxol-5-yl)-3-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)urea is a useful research compound. Its molecular formula is C22H19N7O3 and its molecular weight is 429.44. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Complex Formation
Research on N-hydroxyamide-containing heterocycles highlights the synthesis and iron(III) complex-forming tendencies of related compounds, demonstrating applications in understanding metal coordination chemistry and the design of compounds with specific metal-binding properties (Ohkanda et al., 1993).
Antioxidant Activity
Studies on coumarin-substituted heterocyclic compounds reveal the synthesis and characterization of molecules with significant antioxidant activities. This suggests potential applications in designing antioxidants for pharmacological or material science applications (Abd-Almonuim et al., 2020).
Antimicrobial and Anticancer Activities
The synthesis and evaluation of N-methylsulphonyl and N-benzenesulphonyl-3-indolyl heterocycles for antimicrobial and anticancer activities indicate the relevance of such compounds in developing new therapeutic agents (El-Sawy et al., 2013).
Catalysis
Research on catalytic systems, such as Pd(OAc)2/[mmim]I, for oxidative carbonylation of amines to produce carbamates, ureas, and 2-oxazolidinones, underscores the utility of related compounds in facilitating complex chemical transformations (Peng et al., 2008).
Reactions and Derivatives
Studies on the reactions of cyclic oxalyl compounds and the synthesis of N-amino-pyrimidine derivatives highlight the versatility of such molecules in synthesizing a wide range of heterocyclic compounds with potential applications in drug development and materials science (Altural et al., 1990).
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[4-[(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)amino]phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N7O3/c1-14-24-20(12-21(25-14)29-10-2-9-23-29)26-15-3-5-16(6-4-15)27-22(30)28-17-7-8-18-19(11-17)32-13-31-18/h2-12H,13H2,1H3,(H,24,25,26)(H2,27,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNAIOTWVPVEHLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2C=CC=N2)NC3=CC=C(C=C3)NC(=O)NC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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